molecular formula C10H8N2O2 B13992628 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 353265-76-6

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B13992628
CAS No.: 353265-76-6
M. Wt: 188.18 g/mol
InChI Key: RZRKTSNEOOGCFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a nitrile compound in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with enzymes and proteins, potentially inhibiting their activity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is unique due to its specific structural features, which combine an oxazolidinone ring with a benzonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

353265-76-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile

InChI

InChI=1S/C10H8N2O2/c11-7-8-3-1-2-4-9(8)12-5-6-14-10(12)13/h1-4H,5-6H2

InChI Key

RZRKTSNEOOGCFI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2C#N

Origin of Product

United States

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